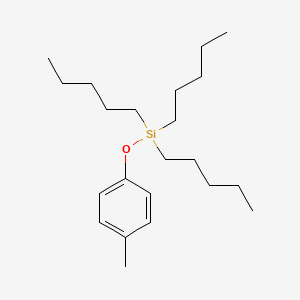
(4-Methylphenoxy)(tripentyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenoxy)(tripentyl)silane is an organosilicon compound characterized by the presence of a silane group bonded to a 4-methylphenoxy group and three pentyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenoxy)(tripentyl)silane typically involves the reaction of 4-methylphenol with tripentylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
4-Methylphenol+Tripentylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylphenoxy)(tripentyl)silane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The silane group can be reduced to form silanols.
Substitution: The pentyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of Grignard reagents or organolithium compounds.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Silanols and other reduced derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Methylphenoxy)(tripentyl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4-Methylphenoxy)(tripentyl)silane involves its interaction with various molecular targets and pathways. The silane group can form covalent bonds with other molecules, leading to the formation of stable complexes. The phenoxy group can participate in aromatic interactions, enhancing the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxyphenyl)trimethylsilane: Similar structure but with methoxy and trimethyl groups.
Triphenylsilane: Contains phenyl groups instead of pentyl groups.
Triethylsilane: Contains ethyl groups instead of pentyl groups.
Uniqueness
(4-Methylphenoxy)(tripentyl)silane is unique due to the combination of its phenoxy and tripentyl groups, which confer distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
59646-12-7 |
|---|---|
Molekularformel |
C22H40OSi |
Molekulargewicht |
348.6 g/mol |
IUPAC-Name |
(4-methylphenoxy)-tripentylsilane |
InChI |
InChI=1S/C22H40OSi/c1-5-8-11-18-24(19-12-9-6-2,20-13-10-7-3)23-22-16-14-21(4)15-17-22/h14-17H,5-13,18-20H2,1-4H3 |
InChI-Schlüssel |
DRMIIALFJYMGQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[Si](CCCCC)(CCCCC)OC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)
![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)
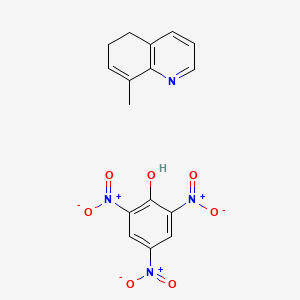
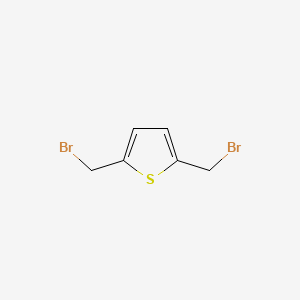

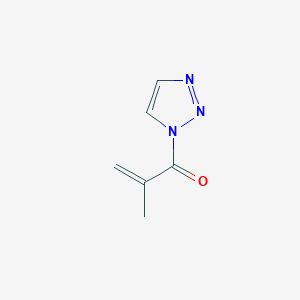


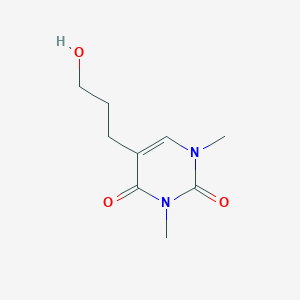
![N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14595663.png)
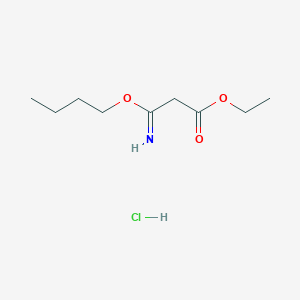
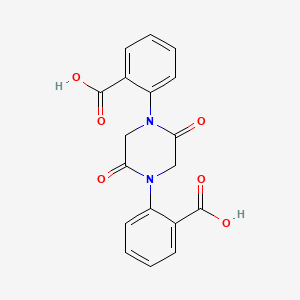
![4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14595688.png)
